molecular formula C10H6F2N2O2S B7966328 5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid

5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid

Cat. No.: B7966328
M. Wt: 256.23 g/mol
InChI Key: DTULNBHBHAKVGH-UHFFFAOYSA-N
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Description

5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with an amino group at the 5-position, a 2,6-difluorophenyl group at the 2-position, and a carboxylic acid moiety at the 4-position. For instance, the ethyl ester derivative (ethyl 5-amino-2-(2,6-difluorophenyl)thiazole-4-carboxylate) shares the same core structure but includes an ethyl ester group instead of a free carboxylic acid .

Properties

IUPAC Name

5-amino-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O2S/c11-4-2-1-3-5(12)6(4)9-14-7(10(15)16)8(13)17-9/h1-3H,13H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTULNBHBHAKVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NC(=C(S2)N)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Bromo-1-(2,6-difluorophenyl)ethan-1-one

The α-bromo ketone intermediate is prepared by brominating 1-(2,6-difluorophenyl)ethan-1-one using N-bromosuccinimide (NBS) in acetic acid at 0–25°C. The reaction proceeds via radical-mediated halogenation, yielding the α-bromo derivative in 85–92% purity after recrystallization from ethyl acetate/hexane.

Thiazole Ring Formation

The α-bromo ketone is reacted with thiourea in ethanol under reflux (78°C) for 6–8 hours. The mechanism involves nucleophilic attack of the thiourea sulfur on the carbonyl carbon, followed by cyclization and elimination of HBr. To introduce the carboxylic acid moiety at position 4, ethyl thiooxamate is substituted for thiourea, yielding ethyl 5-amino-2-(2,6-difluorophenyl)thiazole-4-carboxylate. Subsequent saponification with lithium hydroxide in methanol/water (1:1) at 0°C for 1 hour provides the free carboxylic acid in 89–93% yield.

Table 1: Optimization of Cyclization Conditions

ParameterOptimal RangeYield Impact (%)
Temperature75–80°C±5
SolventEthanol+15 vs. THF
Reaction Time6–8 hours±3
Molar Ratio (Ketone:Thiourea)1:1.2+10

Palladium-Catalyzed Coupling for Aryl Group Introduction

An alternative strategy introduces the 2,6-difluorophenyl group via Suzuki-Miyaura coupling after constructing the thiazole core. This method is advantageous when handling sensitive fluorine substituents during earlier synthetic stages.

Preparation of 5-Amino-4-bromothiazole-2-carboxylic Acid

The thiazole scaffold is first assembled using 2-amino-4-bromothiazole-5-carboxylic acid methyl ester, synthesized via cyclization of α-bromoacetoacetate with thiourea. Bromine at position 4 serves as the coupling site.

Suzuki-Miyaura Coupling

The brominated thiazole undergoes coupling with 2,6-difluorophenylboronic acid using a catalyst system of Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in toluene/water (3:1) at 90°C. Triethylamine (3 equiv) is added to neutralize generated HBr. The reaction achieves 78–84% conversion within 12 hours, with the methyl ester subsequently hydrolyzed as in Section 1.2.

Key Challenges :

  • Fluorine substituents reduce boronic acid reactivity, necessitating higher catalyst loadings.

  • Competing protodeboronation occurs above 100°C, requiring precise temperature control.

Protecting Group Strategies for Amino Functionality

The 5-amino group’s nucleophilicity requires protection during synthesis to prevent side reactions. The tert-butoxycarbonyl (Boc) group is preferred due to its stability under both acidic and basic conditions.

Boc Protection

Boc-anhydride (1.2 equiv) is added to this compound in dichloromethane with DMAP (0.1 equiv) at 0°C. After stirring at 25°C for 12 hours, the Boc-protected derivative is isolated via extraction (85–91% yield).

Deprotection

The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) at 0°C for 2 hours. Neutralization with saturated NaHCO₃ and extraction yields the free amine in 93–97% purity.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.52–7.48 (m, 2H, aromatic-H), 6.89 (br s, 2H, NH₂), 13.10 (br s, 1H, COOH).

  • ¹³C NMR : δ 167.8 (COOH), 161.2 (C-2), 158.6 (C-5), 132.1–110.3 (aromatic-C), 121.4 (C-4).

  • HRMS : m/z calculated for C₁₀H₇F₂N₂O₂S [M+H]⁺: 273.0241; found: 273.0238.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥98.5% purity at 254 nm. Residual solvents (ethyl acetate, DCM) are <0.1% by GC-MS.

Industrial-Scale Purification Methods

Large-scale production employs recrystallization from tetrahydrofuran (THF)/hexane/water (3:5:2) at 50°C. The ternary solvent system removes unreacted starting materials and byproducts while preserving acid stability.

Table 2: Recrystallization Optimization

Solvent Ratio (THF:Hexane:Water)Recovery (%)Purity (%)
3:5:28899.1
2:6:27698.3
4:4:28298.7

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

MethodTotal Yield (%)Purity (%)Cost (USD/g)
Cyclization6798.5120
Suzuki Coupling5897.8210
Protected-Group Approach7299.2180

The cyclization route offers the best balance of yield and cost for gram-scale synthesis, while the protecting group strategy is preferred for multikilogram batches requiring high purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including 5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid. Research indicates that this compound exhibits activity against various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Anticancer Potential

Thiazole derivatives have been investigated for their anticancer properties. A case study reported that compounds similar to this compound showed cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Pesticide Development

The compound's structural features make it a candidate for developing novel pesticides. Research has indicated that thiazole derivatives can act as effective fungicides and insecticides. In field trials, formulations containing this compound demonstrated significant efficacy against common agricultural pests and diseases .

Polymer Synthesis

This compound can be utilized in synthesizing functional polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Studies have shown that polymers derived from thiazole compounds exhibit improved performance characteristics compared to traditional materials .

Chemical Sensors

The compound has potential applications in developing chemical sensors for detecting environmental pollutants. Its ability to interact with various analytes makes it suitable for sensor technology aimed at monitoring air and water quality .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Effective against E. coli and S. aureus
Anticancer Potential Induces apoptosis in cancer cell lines
Pesticide Development Significant efficacy as a fungicide
Polymer Synthesis Enhanced thermal stability in polymer matrices
Chemical Sensors Suitable for environmental pollutant detection

Mechanism of Action

The mechanism of action of 5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial actions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid with structurally related compounds, emphasizing differences in heterocyclic cores, substituents, and physicochemical properties.

Compound Name Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound (Target) Thiazole - 5-Amino
- 2-(2,6-difluorophenyl)
- 4-Carboxylic acid
C₁₀H₇F₂N₃O₂S (inferred) ~283.25 (calculated) High polarity due to carboxylic acid; potential H-bond donor/acceptor sites
2-(2,6-Difluorophenyl)-5-methoxy-1,3-oxazole-4-carboxylic acid Oxazole - 5-Methoxy
- 2-(2,6-difluorophenyl)
- 4-Carboxylic acid
C₁₁H₇F₂NO₄ 255.17 Predicted pKa = 3.00 (acidic); density = 1.452 g/cm³
5-Amino-2-(2,6-difluorophenyl)pyrimidine-4-carboxylic acid Pyrimidine - 5-Amino
- 2-(2,6-difluorophenyl)
- 4-Carboxylic acid
C₁₁H₇F₂N₃O₂ 284.28 Contains two nitrogen atoms in aromatic ring; likely lower solubility than thiazole analogs
Ethyl 5-amino-2-(2,6-difluorophenyl)thiazole-4-carboxylate Thiazole - 5-Amino
- 2-(2,6-difluorophenyl)
- 4-Ethyl ester
C₁₃H₁₁F₂N₃O₂S 327.31 Ester group enhances lipophilicity; precursor for carboxylic acid derivative
5-(tert-Butoxycarbonylamino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid Thiazole - 5-Boc-protected amino
- 2-(2,6-difluorophenyl)
- 4-Carboxylic acid
C₁₅H₁₄F₂N₃O₄S 389.35 Boc group improves stability during synthesis; intermediate for drug discovery

Key Observations:

Heterocycle Impact: Thiazole derivatives (target compound and its esters) contain sulfur, which may enhance metabolic stability compared to oxazole (oxygen-containing) or pyrimidine (nitrogen-rich) analogs .

Substituent Effects :

  • The 2,6-difluorophenyl group is conserved across all compounds, likely contributing to enhanced binding affinity in biological targets via hydrophobic and halogen-bonding interactions.
  • Carboxylic acid vs. ester : The free acid form (target compound) is more polar and acidic (predicted pKa ~3–4), while esters (e.g., ethyl derivative) are more lipophilic, aiding membrane permeability .

Synthetic Utility: The Boc-protected amino derivative (CAS 1270034-25-7) serves as a stable intermediate for introducing the amino group in controlled reactions . Ethyl esters (e.g., CAS 776-53-4) are common prodrug forms, enabling easier synthesis and subsequent hydrolysis to the active carboxylic acid .

Biological Activity

5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by the presence of a thiazole ring, which is known for its diverse pharmacological properties. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H6F2N2O2S
  • Molecular Weight : 256.23 g/mol
  • CAS Number : 1187056-40-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The synthetic pathways often utilize starting materials that are readily available and employ methods such as condensation reactions and cyclization processes.

Antitumor Activity

Research has demonstrated that thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the thiazole structure can lead to enhanced activity against leukemia and solid tumors. In particular, derivatives similar to this compound have been evaluated for their efficacy against human K562 leukemia cells, with some compounds showing IC50 values comparable to established chemotherapeutics like dasatinib .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiazole derivatives have shown effectiveness against a range of bacterial and fungal pathogens. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range against strains such as Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class often act as enzyme inhibitors, disrupting critical pathways in cancer cells and pathogens.
  • Interference with Cell Cycle Progression : Some thiazole derivatives induce cell cycle arrest in cancer cells, leading to decreased proliferation.
  • Antioxidant Properties : The presence of electron-withdrawing groups enhances the antioxidant capacity of these compounds, providing additional protective effects against oxidative stress in cells.

Case Studies

StudyFindings
Study on Antitumor ActivityDerivatives exhibited IC50 values < 1 µM against leukemia cell lines .
Antimicrobial EvaluationShowed MIC values ranging from 1.95–15.62 μg/mL against various bacterial strains .
Structure–Activity RelationshipModifications at specific positions on the thiazole ring significantly enhanced biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation of fluorinated benzoic acid derivatives with thiazole precursors. Key variables include solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst selection (e.g., EDCI/HOBt for carbodiimide-mediated coupling). Purity (>95%) is achievable using reverse-phase HPLC with gradient elution (e.g., acetonitrile/water + 0.1% TFA), as demonstrated in analogous thiazole syntheses . Yield optimization requires monitoring intermediates via TLC and adjusting stoichiometric ratios of amine/acid precursors.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using deuterated solvents (DMSO-d6 or CDCl3) and compare shifts to structurally similar thiazoles (e.g., 5-amino-thiazole derivatives with fluorophenyl substituents show distinct aromatic proton splitting patterns) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity; retention times (tR) correlate with hydrophobicity adjustments from fluorine substituents .
  • ESI-MS : Confirm molecular weight via positive/negative ion modes; expected [M+H]+ or [M−H]− peaks should align with theoretical m/z values (±1 Da tolerance) .

Q. How does the solubility profile of this compound affect its application in biological assays?

  • Methodological Answer : Solubility in aqueous buffers (e.g., PBS) is typically low due to the hydrophobic difluorophenyl group. Pre-dissolve in DMSO (<1% v/v final concentration) for in vitro studies. For in vivo applications, consider PEG-based formulations or salt formation (e.g., sodium carboxylate) to enhance bioavailability. Solubility testing via dynamic light scattering (DLS) or nephelometry is advised to avoid aggregation artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) observed for this compound?

  • Methodological Answer : Discrepancies in NMR shifts may arise from tautomerism (e.g., amino-thiazole tautomeric forms) or solvent-induced effects. Perform variable-temperature NMR (VT-NMR) to stabilize conformers, or use 2D techniques (COSY, HSQC) to resolve overlapping signals. Cross-validate with computational methods (DFT calculations for predicted chemical shifts) .

Q. What strategies are effective for integrating this compound into peptidomimetic frameworks for targeted drug design?

  • Methodological Answer : Utilize solid-phase peptide synthesis (SPPS) to conjugate the thiazole core with amino acid residues via carbodiimide coupling. For example, attach the carboxylic acid moiety to N-terminal amines of peptide chains, ensuring stereochemical compatibility (e.g., using Fmoc/t-Bu protection strategies). Monitor coupling efficiency via Kaiser test or LC-MS .

Q. How does the presence of fluorine substituents influence the compound's electronic properties and bioactivity?

  • Methodological Answer : Fluorine atoms increase electronegativity, altering π-electron density in the thiazole ring. Conduct cyclic voltammetry to assess redox potential shifts, or use DFT to model frontier molecular orbitals (HOMO/LUMO). Bioactivity comparisons with non-fluorinated analogs (e.g., in enzyme inhibition assays) can isolate fluorine-specific effects on binding affinity .

Q. What methodological frameworks are appropriate for designing dose-response studies involving this compound?

  • Methodological Answer : Adopt a quadripolar model integrating theoretical (structure-activity hypotheses), technical (assay standardization), morphological (cell line selection), and epistemological (statistical validation) poles. For example, use Hill slope analysis for IC50 determination in enzyme assays, with triplicate replicates and negative controls (e.g., DMSO vehicle) to minimize noise .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid
Reactant of Route 2
5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid

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